molecular formula C23H27N3O3S B2615350 4-butoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897454-82-9

4-butoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2615350
CAS No.: 897454-82-9
M. Wt: 425.55
InChI Key: MUIBDXMZTTWWOJ-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butoxy group, a methoxyphenyl group, and an imidazole ring, which are linked through a thioethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through a cyclization reaction.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a substitution reaction.

    Thioethyl Chain Formation: The thioethyl chain can be formed by reacting an appropriate thiol with an alkyl halide.

    Coupling with Benzamide: Finally, the butoxy group is introduced, and the compound is coupled with benzamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioethyl chain, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring or the benzamide moiety.

    Substitution: The methoxy and butoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced imidazole derivatives.

    Substitution Products: Substituted benzamides and imidazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators. The imidazole ring is a common pharmacophore in many biologically active molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
  • 4-butoxy-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
  • 4-butoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Uniqueness

The uniqueness of 4-butoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide lies in the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

4-butoxy-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-3-4-14-29-20-11-7-18(8-12-20)22(27)24-13-15-30-23-25-16-21(26-23)17-5-9-19(28-2)10-6-17/h5-12,16H,3-4,13-15H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIBDXMZTTWWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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